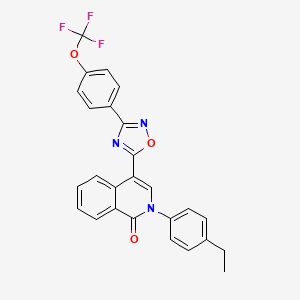

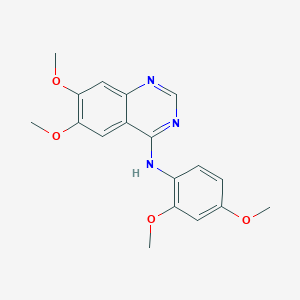

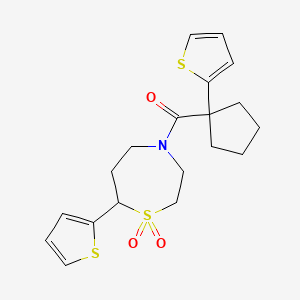

![molecular formula C15H9N3OS2 B2667747 N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide CAS No. 922879-35-4](/img/structure/B2667747.png)

N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole is a heterocyclic compound, which is a part of many biologically active compounds . It has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Benzothiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Wissenschaftliche Forschungsanwendungen

Epidermal Growth Factor Receptor (EGFR) Inhibition

One notable application of benzo[d]thiazole derivatives is in the development of potential EGFR inhibitors. A novel series of benzo[d]thiazole-2-carboxamide derivatives were designed, synthesized, and evaluated for their cytotoxicity against cancer cell lines with varying levels of EGFR expression. Compounds in this series exhibited moderate to excellent potency against EGFR high-expressed cell lines (A549, HeLa, and SW480) while showing weak cytotoxic effects against EGFR low-expressed cell lines (HepG2), indicating their potential as EGFR inhibitors with minimal nonspecific toxicity towards normal cells (Zhang et al., 2017).

Antitumor Activity

Another application involves the synthesis and investigation of antitumor activity. New series of 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides were synthesized and their antitumor activity was studied. Two compounds from this series demonstrated significant antitumor effects, highlighting the promise of 5-arylmethylthiazole derivatives in searching for innovative anti-cancer agents (Ostapiuk et al., 2017).

Development of Multifunctional Materials

Research has also extended into the development of multifunctional materials, where N-(benzotriazin-6-yl)carboxamides derivatives, through specific synthetic pathways, have shown potential. These compounds exhibit stable, reversible electrochemical behavior, making them suitable for applications in organic electronic devices (Berezin et al., 2012).

Antibacterial and Antimicrobial Agents

Benzo[d]thiazole derivatives have also been explored for their antibacterial and antimicrobial properties. A series of novel Schiff bases derived from 2-aminobenzothiazole nucleus displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations, indicating their potential as novel antibacterial agents (Palkar et al., 2017).

Corrosion Inhibition

Additionally, benzothiazole derivatives have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic solutions. These compounds demonstrated higher inhibition efficiencies and stability compared to previously reported inhibitors, suggesting their utility in protecting metal surfaces from corrosion (Hu et al., 2016).

Zukünftige Richtungen

The future directions for the research and development of benzothiazole derivatives could include the design and synthesis of new compounds with enhanced biological activities and lesser side effects . Further studies could also focus on understanding the mechanisms of action of these compounds and their potential applications in medicine.

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3OS2/c19-15(9-1-3-11-13(5-9)20-7-16-11)18-10-2-4-12-14(6-10)21-8-17-12/h1-8H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALBFGVFXGEHFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NC3=CC4=C(C=C3)N=CS4)SC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

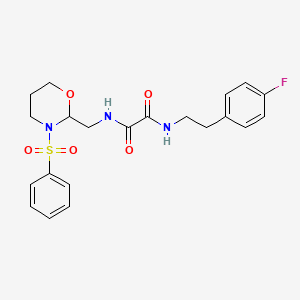

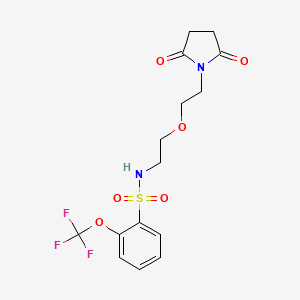

![N-cycloheptyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2667667.png)

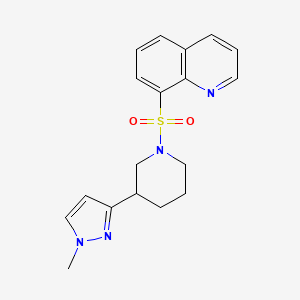

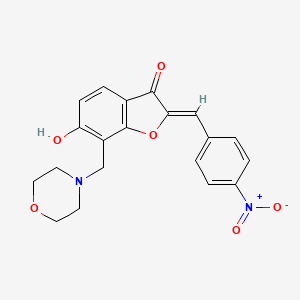

![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2667669.png)

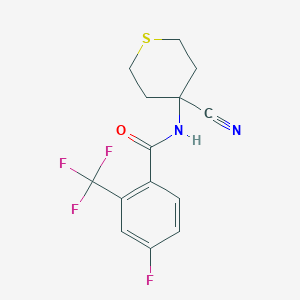

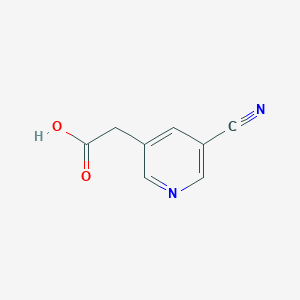

![6-chloro-N2-[3-(diethylamino)propyl]-N4-(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine hydrochloride](/img/structure/B2667670.png)

![(E)-ethyl 1-cyclohexyl-2-((3,4-difluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2667675.png)

![N-(3-fluorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2667678.png)